molecular formula C80H146O8S B14366465 Tetraoctadec-9-en-1-yl 2,2'-sulfanediyldibutanedioate CAS No. 90375-94-3

Tetraoctadec-9-en-1-yl 2,2'-sulfanediyldibutanedioate

Cat. No.: B14366465
CAS No.: 90375-94-3
M. Wt: 1268.1 g/mol
InChI Key: XKNQJOLEMBRANU-UHFFFAOYSA-N
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Description

Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate typically involves the esterification of octadec-9-en-1-ol with 2,2’-sulfanediyldibutanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfanediyldibutanedioate group to a thiol or sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying lipid interactions and membrane dynamics.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is utilized in the formulation of specialty chemicals and surfactants, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the sulfanediyldibutanedioate group can interact with specific proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Octadec-9-en-1-yl acetate
  • Tetradec-9-en-1-yl acetate
  • Octadec-9-enyl (2R)-2,3-bis(oxidanyl)propanoate

Uniqueness

Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate stands out due to its unique combination of a long hydrocarbon chain and a sulfanediyldibutanedioate group. This combination imparts distinct chemical properties and potential applications that are not commonly found in similar compounds. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.

Properties

CAS No.

90375-94-3

Molecular Formula

C80H146O8S

Molecular Weight

1268.1 g/mol

IUPAC Name

bis(octadec-9-enyl) 2-[1,4-bis(octadec-9-enoxy)-1,4-dioxobutan-2-yl]sulfanylbutanedioate

InChI

InChI=1S/C80H146O8S/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-85-77(81)73-75(79(83)87-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)89-76(80(84)88-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)74-78(82)86-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,75-76H,5-32,41-74H2,1-4H3

InChI Key

XKNQJOLEMBRANU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)SC(CC(=O)OCCCCCCCCC=CCCCCCCCC)C(=O)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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